1-(2,3-Dichlorophenyl)propan-2-amine
Description
1-(2,3-Dichlorophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone and a 2,3-dichlorophenyl substituent. This structural motif confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and neuroscience research. Its molecular formula is C₉H₁₁Cl₂N (molecular weight: 216.10 g/mol). The chlorine atoms at the 2- and 3-positions of the phenyl ring influence electronic effects (e.g., electron-withdrawing) and steric interactions, which may modulate receptor binding affinity and metabolic stability .
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
VFLJOFXKRGVFBK-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituted phenethylamines and propan-2-amine derivatives share core structural features but differ in substitution patterns, leading to distinct biological and chemical profiles. Key analogs include:
Physicochemical Properties
The 2,3-dichlorophenyl group in this compound significantly impacts its properties:
- Lipophilicity: LogP ~2.8 (estimated), higher than non-chlorinated analogs due to Cl’s hydrophobicity.
- Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in organic solvents (e.g., DCM, ethanol) .
- pKa : ~9.5 (amine group), typical for primary amines, facilitating protonation at physiological pH .
Comparatively, DOF (with fluorine and methoxy groups) has lower logP (~2.2) but better aqueous solubility, while DOPR ’s propyl and methoxy substituents increase molecular weight and logP (~3.1) .
Pharmacological Activity
- Serotonin and Dopamine Receptor Interaction : The 2,3-dichloro substitution may enhance affinity for serotonin (5-HT₂) and dopamine (D₂) receptors, similar to MDMA analogs .
- Neurotoxicity : Chlorinated phenethylamines may exhibit higher neurotoxicity than fluorine- or methoxy-substituted derivatives due to oxidative stress induction .
- Psychoactive Effects: DOPR and DOF are classified as new psychoactive substances (NPS) with stimulant and hallucinogenic properties, while this compound’s activity remains less characterized .
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